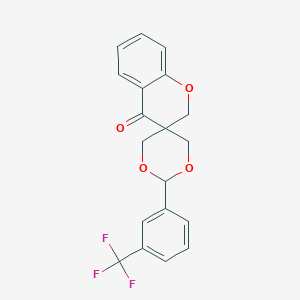
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal is a useful research compound. Its molecular formula is C19H15F3O4 and its molecular weight is 364.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The targets of a compound are often proteins such as enzymes or receptors. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this group in the compound could interact with certain proteins in the body.
Biological Activity
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The unique structural features of this compound, including the presence of hydroxymethyl groups and a trifluoromethyl group, contribute to its reactivity and biological properties.
Chemical Structure
The molecular formula of the compound is C19H15F3O4 with a molecular weight of approximately 364.32 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. The acetal formation can be achieved by reacting this intermediate with 3-(trifluoromethyl)benzaldehyde.
Anticancer Properties
Studies have indicated that compounds related to chromen-4-one derivatives exhibit significant anticancer activity. For example, similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to antiproliferative effects in various cancer cell lines .
Antimicrobial Activity
Research has demonstrated that chromen-4-one derivatives possess antimicrobial properties. The presence of hydroxymethyl groups enhances the interaction with microbial targets, leading to increased efficacy against various pathogens. Specific studies have shown that these compounds can disrupt bacterial cell membranes and inhibit vital enzymatic processes.
The mechanism by which 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may interact with enzymes involved in oxidative stress and inflammation.
- Cell Signaling : It is hypothesized that this compound can modulate signaling pathways related to apoptosis and cell proliferation.
Study 1: Antiproliferative Effects
A study published in PubMed evaluated the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. Compounds similar to 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one demonstrated marked inhibition of cell growth in vitro when tested against various cancer cell lines. The study highlighted the role of these compounds in inhibiting topoisomerase II activity .
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of chromen derivatives. The study found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes and interfere with metabolic functions.
Comparative Analysis
To understand the biological activity better, a comparison is made with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one | Anticancer, Antimicrobial | Inhibition of topoisomerase II |
| 5-Hydroxymethylbenzopsoralen | Antiproliferative | DNA intercalation and topoisomerase inhibition |
| Benzaldehyde derivatives | Antimicrobial | Membrane disruption |
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c20-19(21,22)13-5-3-4-12(8-13)17-25-10-18(11-26-17)9-24-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFJOPMJIHFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














